(2E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one
CAS No.: 1006486-14-1
Cat. No.: VC5030959
Molecular Formula: C9H13N3O
Molecular Weight: 179.223
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1006486-14-1 |
---|---|
Molecular Formula | C9H13N3O |
Molecular Weight | 179.223 |
IUPAC Name | (E)-3-(dimethylamino)-1-(1-methylpyrazol-3-yl)prop-2-en-1-one |
Standard InChI | InChI=1S/C9H13N3O/c1-11(2)6-5-9(13)8-4-7-12(3)10-8/h4-7H,1-3H3/b6-5+ |
Standard InChI Key | YCDSXHCGHXKDJR-AATRIKPKSA-N |
SMILES | CN1C=CC(=N1)C(=O)C=CN(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The compound’s systematic IUPAC name, (2E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one, reflects its E-configuration at the propene double bond and substituent arrangement. Its molecular formula is C₉H₁₃N₃O, with a molecular weight of 179.22 g/mol . The SMILES notation (CN1C=CC(=N1)C(=O)/C=C/N(C)C
) and InChI key (YCDSXHCGHXKDJR-AATRIKPKSA-N
) provide unambiguous representations of its stereochemistry and connectivity .
Crystallographic and Conformational Analysis
X-ray diffraction studies of analogous enaminones reveal planar geometries for the α,β-unsaturated ketone system. For example, in (E)-3-(dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one, the propene-ketone unit adopts a near-planar arrangement (r.m.s. deviation < 0.02 Å), with a cis conformation between the carbonyl and propene double bonds (O—C—C—C = 2.2°) . The pyrazole ring in the title compound likely induces similar planarity, stabilized by conjugation between the carbonyl and dimethylamino groups.
Table 1: Key Structural Parameters of Related Enaminones
Parameter | Value | Source Compound |
---|---|---|
Bond length (C=O) | 1.221 Å | Thiazol-2-yl derivative |
Dihedral angle (C=C–N) | 172.3° | Thiazol-2-yl derivative |
Torsion (O—C—C—C) | 2.2° | Thiazol-2-yl derivative |
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via condensation reactions between 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one and dimethylformamide dimethylacetal (DMF-DMA). This method, adapted from protocols for analogous enaminones, involves heating the ketone with excess DMF-DMA at 114°C for 24 hours, followed by recrystallization from ethanol . The reaction proceeds via nucleophilic attack of the enolate on the electrophilic dimethylamino group, yielding the E-isomer predominantly due to steric and electronic factors.
Spectroscopic Characterization
-
¹H NMR: The propene double bond protons appear as two doublets at δ 6.25 (J = 12.5 Hz) and δ 7.80 (J = 12.5 Hz), characteristic of trans-coupled vinyl protons. The pyrazole ring’s C–H resonance occurs at δ 8.10, while the dimethylamino group’s singlet integrates at δ 3.05 .
-
¹³C NMR: Key signals include the carbonyl carbon at δ 188.5, the pyrazole C-3 at δ 144.2, and the dimethylamino carbons at δ 40.1 .
-
IR Spectroscopy: Strong absorption bands at 1665 cm⁻¹ (C=O stretch) and 1590 cm⁻¹ (C=C stretch) confirm the enaminone structure .
Technique | Key Signals | Interpretation |
---|---|---|
¹H NMR | δ 3.05 (s, 6H), δ 6.25 (d, J=12.5 Hz) | N(CH₃)₂, vinyl H |
¹³C NMR | δ 188.5 (C=O), δ 144.2 (C-pyrazole) | Carbonyl and aromatic carbons |
IR | 1665 cm⁻¹, 1590 cm⁻¹ | C=O and C=C stretches |
Physicochemical Properties
Solubility and Stability
The dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), while the pyrazole ring contributes to moderate solubility in ethanol and ethyl acetate. The compound is stable under inert atmospheres but may undergo hydrolysis in acidic or basic conditions due to the enaminone’s susceptibility to nucleophilic attack .
Thermal Behavior
Thermogravimetric analysis (TGA) of related enaminones shows decomposition onset temperatures near 200°C, suggesting comparable thermal stability for the title compound. Melting points typically range between 120–140°C, consistent with crystalline packing dominated by van der Waals interactions .
Chemical Reactivity and Applications
Cyclization and Heterocycle Formation
The α,β-unsaturated ketone moiety serves as a dienophile in Diels-Alder reactions and a Michael acceptor. For instance, reactions with thiosemicarbazide yield pyrazoline-thioamides, which further cyclize to thiazole derivatives under basic conditions . Such transformations highlight its utility in synthesizing polyheterocyclic frameworks prevalent in pharmaceuticals.
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